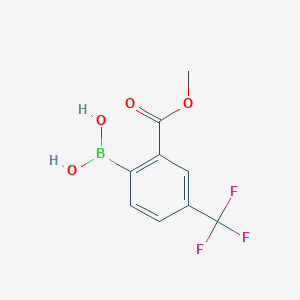
(2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl)boronic acid
Vue d'ensemble
Description
“(2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a solid form with a SMILES string of COC1=C(B(O)O)C=CC=C1C(F)(F)F .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H8BF3O3 . The molecular weight is approximately 219.954 Da .Applications De Recherche Scientifique
Catalysis in Chemical Synthesis
(Wang, Lu, & Ishihara, 2018) highlight the use of a related compound, 2,4-Bis(trifluoromethyl)phenylboronic acid, as an effective catalyst for dehydrative amidation between carboxylic acids and amines. This finding is significant in the synthesis of peptides and various organic compounds.
Protective Groups in Organic Synthesis
2,6-Bis(trifluoromethyl)phenyl boronic acid, a similar compound, is used as a recoverable and reusable protective agent for diols, as described by (Shimada et al., 2018). This application is crucial in the synthesis of complex organic molecules, such as natural products with anti-angiogenic activities.
Diol Recognition
A study by (Mulla, Agard, & Basu, 2004) shows the ability of a structurally similar boronic acid to bind to diols, indicating potential applications in molecular recognition and sensing technologies.
Fluorescence Quenching in Chemical Analysis
The fluorescence quenching ability of boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid is explored by (Geethanjali et al., 2015). This characteristic may be useful in analytical chemistry, particularly in studying molecular interactions and conformations.
Synthetic Intermediate in Organic Chemistry
(Zhang et al., 2017) discuss the use of boronic acids as intermediates in organic synthesis. These compounds are versatile in constructing multifunctional molecules, indicating a broad range of potential applications in synthetic chemistry.
Direct Amide Formation Catalyst
(Arnold et al., 2008) explore boronic acids as catalysts for direct amide formation, a key reaction in organic synthesis. This use is particularly valuable for synthesizing pharmaceuticals and other biologically active compounds.
Optical Modulation in Nanotechnology
(Mu et al., 2012) demonstrate the role of phenyl boronic acids in optical modulation when grafted onto single-walled carbon nanotubes. This application is significant in the development of sensors and electronic devices.
Direct Boronic Acid Synthesis
(Molander, Trice, & Dreher, 2010) describe a method for direct synthesis of arylboronic acids, suggesting the potential for more efficient and versatile production of boronic acid derivatives.
Boronic Ester Interactions in Sugar Recognition
(Bhavya et al., 2016) explore the binding interaction between 2-methoxy-5-fluoro phenyl boronic acid and various sugars. This study is relevant for applications in biosensing and carbohydrate chemistry.
Mécanisme D'action
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
The compound is a type of pinacol boronic ester, which is a valuable building block in organic synthesis . The compound undergoes a process known as protodeboronation, which is a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound is involved in the hydromethylation sequence, which has been applied to methoxy protected (−)-Δ8-THC and cholesterol . This sequence is a valuable but unknown transformation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water .
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis .
Action Environment
The kinetics of the hydrolysis of some phenylboronic pinacol esters, including this compound, is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
(2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups. For instance, this compound has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity . Additionally, this compound can interact with carbohydrate-binding proteins, such as lectins, through its boronic acid group, facilitating the study of carbohydrate-protein interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been investigated in several studies. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis . Furthermore, this compound has been shown to affect gene expression by modulating the activity of transcription factors and other regulatory proteins . In terms of cellular metabolism, this compound can interfere with metabolic pathways by inhibiting key enzymes involved in glycolysis and other metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through the formation of reversible covalent bonds with target biomolecules. For instance, this compound can bind to the active site of enzymes, such as serine proteases, by forming a covalent bond with the active site serine residue . This interaction inhibits the enzyme’s catalytic activity and prevents substrate binding. Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing their activity and the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. This degradation can lead to a gradual decrease in its inhibitory effects on enzymes and other biomolecules. Additionally, long-term exposure to this compound has been associated with changes in cellular function, such as alterations in cell proliferation and apoptosis .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications. For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins . Similarly, this compound can be targeted to the mitochondria by mitochondrial targeting sequences, influencing mitochondrial function and metabolism. The subcellular localization of this compound is therefore critical for its biochemical activity and therapeutic potential.
Propriétés
IUPAC Name |
[2-methoxycarbonyl-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BF3O4/c1-17-8(14)6-4-5(9(11,12)13)2-3-7(6)10(15)16/h2-4,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXBJDGTBHKXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674635 | |
| Record name | [2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-42-8 | |
| Record name | 1-Methyl 2-borono-5-(trifluoromethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




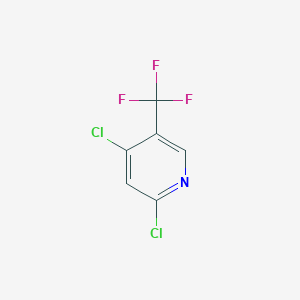
![[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride](/img/structure/B1390644.png)
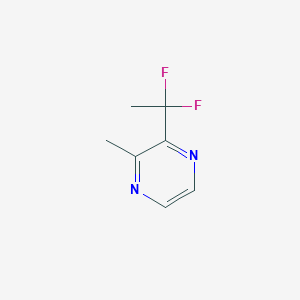
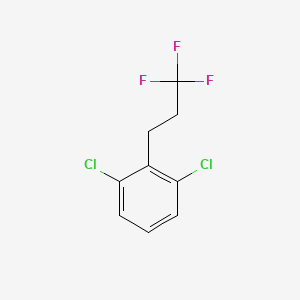
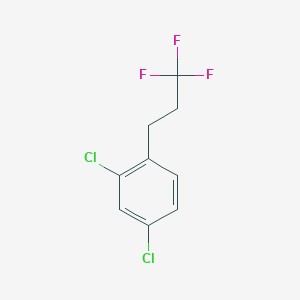
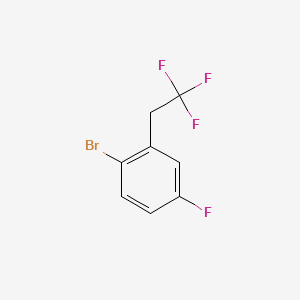
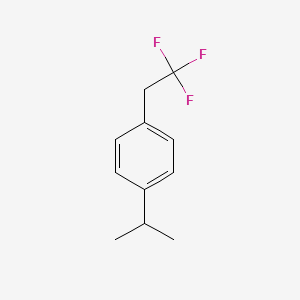
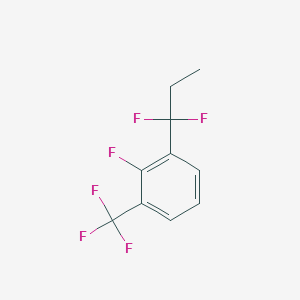
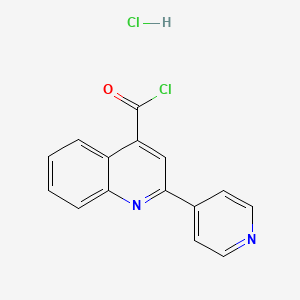
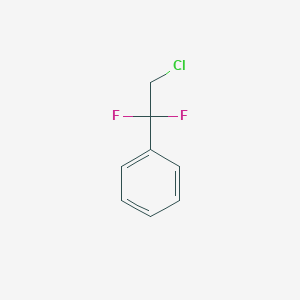
amine hydrochloride](/img/structure/B1390660.png)

